![molecular formula C10H20N2O8 B2588296 3-(Hydroxymethyl)azetidin-3-ol hemioxalate CAS No. 1946021-31-3](/img/structure/B2588296.png)
3-(Hydroxymethyl)azetidin-3-ol hemioxalate
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Overview
Description
Scientific Research Applications
- Azetidines, including Bis(3-(hydroxymethyl)azetidin-3-ol), play a crucial role in organic synthesis and drug development. Their reactivity is driven by ring strain, yet they are more stable than related aziridines. Researchers have explored their use as building blocks for complex molecules and as intermediates in drug synthesis .
- Recent studies have identified 3-hydroxymethyl-azetidine derivatives as potent compounds with antiproliferative properties in DNA repair-deficient cells. These derivatives serve as effective bio-isosteres of pyrrolidin-3-ol, highlighting their potential in cancer therapy .
Organic Synthesis and Medicinal Chemistry
DNA Repair-Compromised Cells
Future Directions
Azetidines, including “3-(Hydroxymethyl)azetidin-3-ol hemioxalate”, have significant potential in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines have been reported, and future research will likely continue to explore their unique properties and potential applications .
properties
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMLHKNKZCXZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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